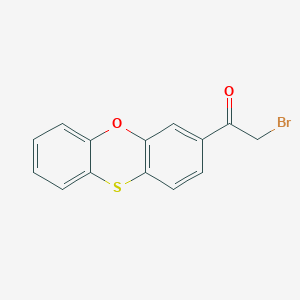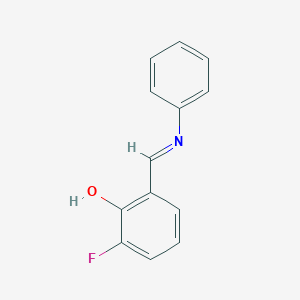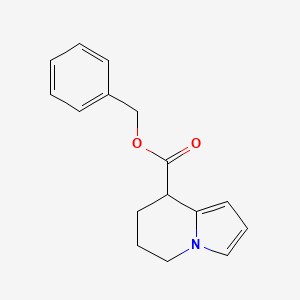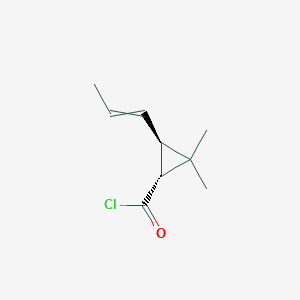phosphanium CAS No. 473721-94-7](/img/structure/B14250395.png)
Bis[2-(naphthalen-2-yl)ethyl](oxo)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis2-(naphthalen-2-yl)ethylphosphanium is a chemical compound with the molecular formula C20H15OPThis compound is part of the organophosphorus family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis2-(naphthalen-2-yl)ethylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the addition of P-H to unsaturated compounds, followed by reduction of phosphine oxides . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure stability .
Industrial Production Methods
Industrial production of Bis2-(naphthalen-2-yl)ethylphosphanium involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps to remove any impurities and ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis2-(naphthalen-2-yl)ethylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to phosphines.
Substitution: The compound can participate in substitution reactions where the naphthyl groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or rhodium to facilitate the process .
Major Products
The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus compounds .
Applications De Recherche Scientifique
Bis2-(naphthalen-2-yl)ethylphosphanium has several scientific research applications:
Mécanisme D'action
The mechanism of action of Bis2-(naphthalen-2-yl)ethylphosphanium involves its interaction with molecular targets through its phosphine oxide group. This interaction can influence various biochemical pathways, including those involved in catalysis and protein aggregation . The compound’s ability to form stable complexes with metals makes it a valuable tool in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(naphthalen-2-yl)phosphine: Similar structure but lacks the oxide group.
Bis(2-naphthyl)phosphine oxide: Another name for the same compound.
2-Naphthol: A precursor in the synthesis of naphthalene-based compounds
Uniqueness
Bis2-(naphthalen-2-yl)ethylphosphanium is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metals and its role in catalysis set it apart from other similar compounds .
Propriétés
Numéro CAS |
473721-94-7 |
|---|---|
Formule moléculaire |
C24H22OP+ |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
bis(2-naphthalen-2-ylethyl)-oxophosphanium |
InChI |
InChI=1S/C24H22OP/c25-26(15-13-19-9-11-21-5-1-3-7-23(21)17-19)16-14-20-10-12-22-6-2-4-8-24(22)18-20/h1-12,17-18H,13-16H2/q+1 |
Clé InChI |
FPLDRQQLMYAWPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC[P+](=O)CCC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)





![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)

![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)

